![molecular formula C16H28ClN3O4 B12295984 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 involves multiple steps, typically starting with the preparation of the core pyrrolo[2,1-c]pyrazine structure. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity would be crucial in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in certain reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, such as cancer or infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable structures, such as:
- Pyrrolo[1,2-a]indoles
- Pyrrolo[1,2-a]pyrazines
- Oxazolo[3,2-a]pyridines
Uniqueness
What sets 2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3 apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4.ClH/c1-9(2)8-11-13(20)18-7-5-6-12(18)16(22)19(11)14(21)15(17,23-16)10(3)4;/h9-12,22H,5-8,17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDMJHYRHCMIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
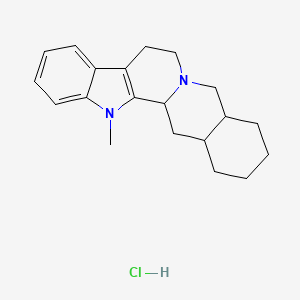
![Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
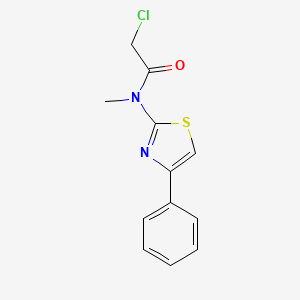
![(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B12295930.png)
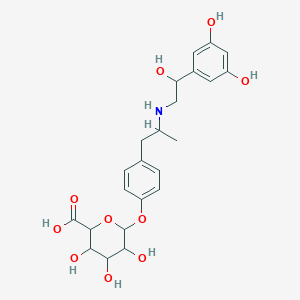
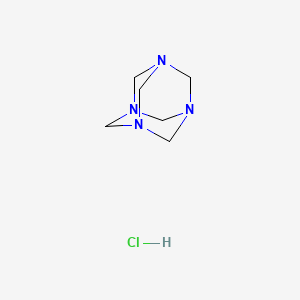
![1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12295944.png)
![2-Amino-5-[[3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B12295947.png)
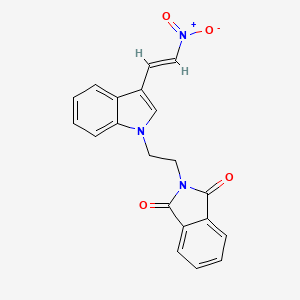
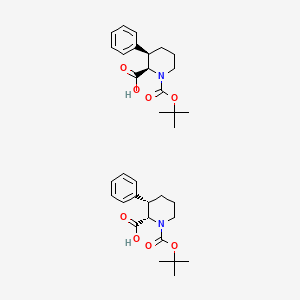



![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
